

A Comparative Guide to the Functional Differences Between Human and Mouse Apelin-

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Compound of Interest		
Compound Name:	Apelin-36	
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This guide provides a detailed comparison of the functional differences between human and mouse **Apelin-36**, the long-form isoform of the endogenous ligand for the APJ receptor. Understanding these species-specific distinctions is crucial for translating preclinical findings in murine models to human physiology and for the development of novel therapeutic agents targeting the apelin system.

Amino Acid Sequence Comparison

Human and mouse **Apelin-36** share a high degree of sequence homology, particularly in the C-terminal region, which is critical for receptor binding and activation. However, several amino acid differences exist in the N-terminal region, which may influence peptide stability, conformation, and interaction with the receptor, potentially leading to functional divergence.

Table 1: Amino Acid Sequence Alignment of Human and Mouse Apelin-36



Species	Amino Acid Sequence	
Human	LVQPRGSRNGPGPWQGGRRKFRRQRPRLSH KGPMPF	
Mouse	LVKPRTSRTGPGAWQGGRRKFRRQRPRLSH KGPMPF	

Differences are highlighted in the N-terminal region.

Receptor Binding Affinity and Functional Potency

Both human and mouse **Apelin-36** are potent agonists of their respective APJ receptors. However, direct comparative studies testing both peptides on both receptors are limited. The available data, primarily from studies on human or rodent (rat/mouse) systems, suggest subtle differences in binding affinity and functional potency.

Table 2: In Vitro Receptor Binding Affinity and Functional Potency of Apelin-36



Ligand	Receptor	Assay	Cell Line	Value	Reference
Human Apelin-36	Human APJ	Competition Binding (pIC50)	HEK293	8.61	
Human Apelin-36	Human APJ	APJ Activation (EC50)	U2OS	0.102 nM	[1]
Human Apelin-36	Human APJ	cAMP Inhibition (pD2)	CHO-K1	9.04	[2]
Human Apelin-36	Human APJ	β-arrestin Recruitment (pD2)	CHO-K1	9.17	[2]
Mouse/Rat Apelin-36	Rat APJ	Competition Binding (IC50)	-	5.4 nM	[3]
Mouse/Rat Apelin-36	Rat APJ	cAMP Inhibition (EC50)	-	0.52 nM	[3]

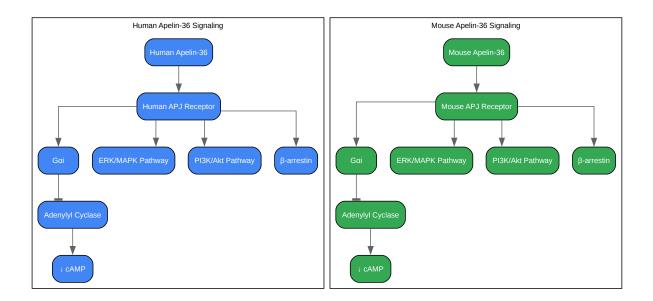
Note: Direct comparison is challenging due to variations in experimental systems (e.g., cell lines, assay conditions).

Signaling Pathways

Apelin-36, upon binding to the APJ receptor, a G-protein coupled receptor (GPCR), initiates several downstream signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase via Gαi, leading to decreased intracellular cyclic AMP (cAMP) levels. Additionally, **Apelin-36** can signal through G protein-independent pathways, such as β-arrestin recruitment, and can activate other pathways like the ERK/MAPK and PI3K/Akt pathways, which are involved in cell growth, proliferation, and survival. While the general signaling mechanisms are conserved between humans and mice, the subtle differences in the peptide



sequences and potentially in the receptor structures could lead to biased agonism, where one pathway is preferentially activated over another.



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Apelin-36 Signaling Pathways in Humans and Mice.

Physiological Effects

Apelin-36 exerts a wide range of physiological effects, primarily in the cardiovascular and metabolic systems. While the qualitative effects are largely conserved between mice and humans, quantitative differences in potency and efficacy may exist.

Table 3: Comparison of In Vivo Physiological Effects of Apelin-36



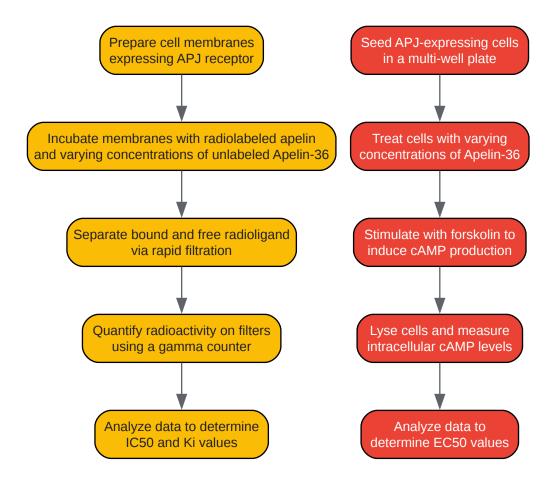
Physiological Effect	Human	Mouse	
Cardiovascular			
- Blood Pressure	Lowers mean arterial pressure. [1]	Lowers blood pressure.	
- Cardiac Contractility	Increases cardiac contractility.	Potent positive inotropic agent.	
- Vasodilation	Causes peripheral and coronary vasodilation.	Induces vasodilation.	
Metabolic			
- Glucose Homeostasis	Improves glucose tolerance in diet-induced obese mice (human Apelin-36 used in the study).[1][4][5]	Improves glucose tolerance and lowers blood glucose in diet-induced obese mice.[1][4] [5]	
- Body Weight	Reduces body weight gain in diet-induced obese mice (human Apelin-36 used in the study).[1][4][5]	Reduces body weight gain in diet-induced obese mice.[1][4]	
Neuroprotection	Reduces infarct volume in a mouse model of ischemic stroke.[6]		

Note: Many in vivo studies in mice have utilized human **Apelin-36**, highlighting the cross-species activity but also underscoring the need for direct comparative studies with mouse **Apelin-36**.

Experimental ProtocolsRadioligand Competition Binding Assay

This assay is used to determine the binding affinity of unlabeled **Apelin-36** to the APJ receptor by measuring its ability to compete with a radiolabeled ligand.





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